Bromobutylmagnesium

説明

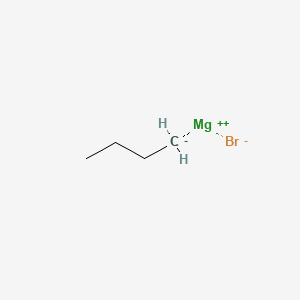

Bromobutylmagnesium (BBrMg) is an organometallic compound composed of magnesium and bromobutyl. It is a white powder that is insoluble in water and has a melting point of 200-204°C. BBrMg is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material in the synthesis of various organic compounds. It is also used in the preparation of pharmaceuticals, dyes, and other organic compounds.

科学的研究の応用

Halogen-Magnesium Exchange Reactions

Bromobutylmagnesium is instrumental in selective halogen-magnesium exchange reactions. Organomagnesium ate complexes, such as Tributylmagnesate and Dibutylisopropylmagnesate, are used for iodine-magnesium and bromine-magnesium exchange at low temperatures. This methodology is crucial for synthesizing polyfunctionalized arylmagnesium species, retaining the configuration of alkenyl halides during the exchange process (Inoue et al., 2001).

Radioisotope Labeling

This compound plays a role in the labeling of compounds with carbon-14 for metabolic studies. For instance, it has been used to label Bromobutide, a novel herbicide, facilitating the study of its metabolism and environmental impact (Kanamaru et al., 1988).

Synthesis of Hydroxypiperidines

In the synthesis of complex organic molecules like 4-hydroxypiperidines, this compound serves as an intermediary. It enables the synthesis of all-cis-2,6-disubstituted 4-hydroxypiperidines, which are analogs of certain natural products found in marine organisms (Varlamov et al., 2002).

Grignard Compounds Research

Research on alkylmagnesium fluorides, including this compound, reveals their unique chemical properties compared to other alkylmagnesium halides. This research is essential for understanding and manipulating the properties of Grignard reagents in organic synthesis (Ashby & Yu, 1971).

Organometallic Chemistry

This compound is used in organometallic chemistry, for example, in synthesizing cyclopentadienylmolybdenum complexes. Such compounds have applications in catalysis and material science (Wang et al., 1997).

Environmental Analysis

In environmental chemistry, this compound is used for speciating butyltin compounds in sediments. This application is significant for monitoring and assessing environmental pollution (Dirkx et al., 1994).

作用機序

Target of Action

Bromobutylmagnesium, also known as N-Butylmagnesium bromide, is a Grignard reagent used in organic synthesis . The primary targets of this compound are organic compounds with reactive functional groups, such as carbonyl groups in aldehydes and ketones .

Mode of Action

This compound, being a Grignard reagent, acts as a nucleophile and attacks the electrophilic carbon atom that is present in the polar bond of a carbonyl group . The reaction of this compound with a carbonyl compound leads to the formation of a new carbon-carbon bond, resulting in the generation of alcohols .

Pharmacokinetics

Like other grignard reagents, it is likely to be highly reactive and unstable in aqueous environments, including biological systems .

Result of Action

The result of this compound’s action in organic synthesis is the formation of new organic compounds. For example, it can react with carbonyl compounds to form alcohols . This ability to form new carbon-carbon bonds makes it a valuable tool in the synthesis of complex organic molecules.

特性

IUPAC Name |

magnesium;butane;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.BrH.Mg/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLPYZUDBNFNAH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[CH2-].[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40989022 | |

| Record name | Magnesium bromide butan-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

693-03-8 | |

| Record name | Magnesium bromide butan-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。